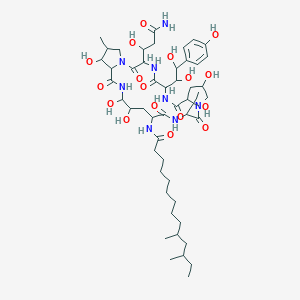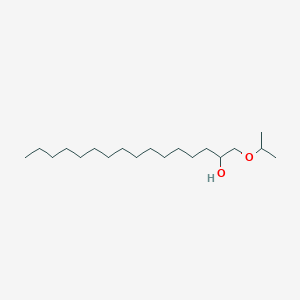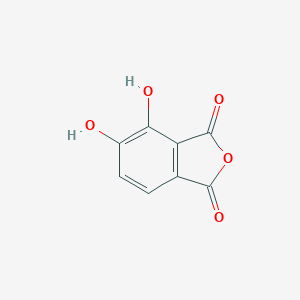
1-(2-Hydroxy-3-triphenylsilyl-1-naphthyl)-3-triphenylsilyl-naphthalen-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalene and its derivatives are significant in organic chemistry due to their unique chemical and physical properties. These compounds serve as key building blocks in the synthesis of various complex molecules, displaying a wide range of applications in materials science, pharmaceuticals, and organic electronics.
Synthesis Analysis
Naphthalene derivatives can be synthesized through various methods, including palladium-catalyzed cross-coupling reactions and direct arylation. For example, oligo(naphthalene-2,3-diyl)s have been synthesized by palladium-catalyzed cross-coupling reactions, demonstrating the versatility of these methods in creating complex naphthalene structures (Motomura et al., 2005).
Molecular Structure Analysis
Molecular structure analysis of naphthalene derivatives often involves X-ray crystallography and spectroscopic methods. Studies have revealed that naphthalene derivatives can exhibit diverse structural motifs, including helical conformations and complex folding patterns influenced by solvophobic interactions in polar solvents (Hou et al., 2004).
Chemical Reactions and Properties
Naphthalene derivatives participate in a variety of chemical reactions, including ligand-coupling reactions and hydroarylation. These reactions are fundamental in modifying the chemical structure and properties of naphthalene-based compounds for specific applications. For instance, 1-alkoxynaphthalenes can react with diphenylacetylene to form photo-adducts, demonstrating the photochemical reactivity of these compounds (Sasse et al., 1971).
Wissenschaftliche Forschungsanwendungen
Organic Light-Emitting Diodes (OLEDs)
A study by Song et al. (2015) on a series of 9-(2-naphthyl)anthracene derivatives with a triphenylsilane unit illustrates the utility of such compounds in OLEDs. The introduction of triphenylsilane units prevents molecular aggregation and self-quenching effects, leading to deep-blue emitters for non-doped OLEDs. A specific device using these materials demonstrated high luminous, power, and quantum efficiencies, indicating that similar compounds, such as the one , could potentially serve as effective emitting materials in OLED technology due to their ability to enable deep blue emissions with high efficiency (Song et al., 2015).
Synthetic Chemistry
Research on the reactivity of triphenylsilyl halides with sodium naphthalenide provides insights into the synthesis and applications of silylated naphthalene derivatives. Fearon and Young (1971) investigated the yield of hexaphenyldisilane and 1,4-bistriphenylsilyl-1,4-dihydronaphthalene, suggesting that compounds with triphenylsilyl groups might be involved in electron-transfer mechanisms to produce radical species, which could be valuable in synthetic organic chemistry for creating novel compounds with potential applications in various domains including materials science and catalysis (Fearon & Young, 1971).
Potential Applications in Chemosensors and Molecular Recognition
Das and Goswami (2017) reviewed the use of 2-hydroxy-1-naphthaldehyde as a functionalized fluorescent backbone for creating fluorescent chemosensors. This suggests that compounds with hydroxy-naphthalene structures, especially those modified with additional functional groups like triphenylsilane, could be explored for developing new sensors for metal ions, anions, and other analytes in environmental monitoring, biological assays, and medical diagnostics (Das & Goswami, 2017).
Safety And Hazards
I couldn’t find specific safety and hazard information for this compound.
Zukünftige Richtungen
Unfortunately, I couldn’t find any information on the future directions or potential applications of this compound.
Eigenschaften
IUPAC Name |
1-(2-hydroxy-3-triphenylsilylnaphthalen-1-yl)-3-triphenylsilylnaphthalen-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H42O2Si2/c57-55-51(59(43-25-7-1-8-26-43,44-27-9-2-10-28-44)45-29-11-3-12-30-45)39-41-23-19-21-37-49(41)53(55)54-50-38-22-20-24-42(50)40-52(56(54)58)60(46-31-13-4-14-32-46,47-33-15-5-16-34-47)48-35-17-6-18-36-48/h1-40,57-58H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STBZSRVMGWTCOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC5=CC=CC=C5C(=C4O)C6=C(C(=CC7=CC=CC=C76)[Si](C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H42O2Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40327864 |
Source


|
| Record name | NSC697408 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40327864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
803.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-3-triphenylsilyl-1-naphthyl)-3-triphenylsilyl-naphthalen-2-ol | |
CAS RN |
111822-69-6 |
Source


|
| Record name | NSC697408 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40327864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B54564.png)



![5-Hydrazinyl-3-[(propan-2-yl)oxy]-1H-pyrazole-4-carboxylic acid](/img/structure/B54571.png)




